Product packaging for Macrocyclic thrombin inhibitor(Cat. No.:)

Macrocyclic thrombin inhibitor

Cat. No.: B10785170
M. Wt: 583.7 g/mol
InChI Key: CAAKGZMZBILONA-UHFFFAOYSA-N
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Description

Macrocyclic thrombin inhibitors are a class of potent and selective synthetic compounds designed to target the serine protease thrombin, a key regulator in the coagulation cascade and a central therapeutic target in thrombotic disorders . These inhibitors function via a direct mechanism of action, binding reversibly to the active site of thrombin to block its interaction with substrates such as fibrinogen, thereby preventing the conversion of fibrinogen to fibrin and suppressing thrombin-mediated platelet activation . The macrocyclic structure confers significant advantages, including enhanced conformational restraint which often leads to improved binding affinity, target selectivity, and proteolytic stability compared to some linear peptides . This makes them invaluable tools for researching the intricate mechanisms of coagulation, studying platelet function, and as reference compounds in the development of novel antithrombotic therapies . Our product is a high-purity, synthetic macrocyclic thrombin inhibitor, supplied for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45N7O5 B10785170 Macrocyclic thrombin inhibitor

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H45N7O5

Molecular Weight

583.7 g/mol

IUPAC Name

2-[3-[2,5,14,15,18-pentaoxo-3-(2-phenylethyl)-1,4,13,17-tetrazabicyclo[17.3.0]docosan-16-yl]propyl]guanidine

InChI

InChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34)

InChI Key

CAAKGZMZBILONA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3

Origin of Product

United States

Rational Design and Discovery Methodologies for Macrocyclic Thrombin Inhibitors

Structure-Based Design Approaches

Structure-based design is a cornerstone in the development of macrocyclic thrombin inhibitors. This strategy relies on the three-dimensional structural information of thrombin, often obtained through X-ray crystallography, to design molecules that can bind with high affinity and specificity to the enzyme. nih.govrcsb.org

Targeting Thrombin's Active Site Subsites (S1, S2, S3)

The active site of thrombin is a deep and narrow cleft composed of several subsites that play crucial roles in substrate recognition and catalysis. plos.org The design of effective inhibitors often involves creating molecules that can optimally interact with these subsites. nih.govmdpi.com

S1 Subsite: This specificity pocket is characterized by the presence of an aspartic acid residue (Asp-189) at its base, which serves as a recognition site for basic side chains like arginine and amidine groups of inhibitors. physiology.orgspandidos-publications.com The interaction between the positively charged group of the inhibitor and the negatively charged Asp-189 is a key determinant of binding affinity. nih.govspandidos-publications.com

S2 Subsite: The S2 subsite is a hydrophobic pocket in proximity to residues like Tyr60A and Trp60D. nih.govmdpi.com Thrombin's S2 site is relatively constrained, preferring small hydrophobic residues like proline or glycine. acs.org This feature is often exploited to achieve selectivity over other serine proteases that can accommodate larger residues at this position. acs.org

A classic tripeptide template, D-Phe-Pro-Arg, effectively illustrates the interaction with these subsites, where the arginine occupies the S1 pocket, the proline interacts with the S2 pocket, and the D-phenylalanine fits into the S3 pocket. nih.govspandidos-publications.com

Advanced Computational Modeling in Macrocyclic Thrombin Inhibitor Design

Computational modeling has become an indispensable tool in the rational design of macrocyclic thrombin inhibitors, enabling the prediction and analysis of inhibitor binding at a molecular level. frontiersin.orgnih.gov These methods significantly reduce the time and cost associated with drug development. nih.govfrontiersin.org

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-thrombin complex, allowing researchers to study the stability of the complex and the nature of the interactions over time. nih.govresearchgate.net Techniques like Supervised Molecular Dynamics (SuMD) have been successfully employed to simulate the binding process of macrocyclic peptides to thrombin's active site, accurately reproducing experimentally observed binding modes. frontiersin.org These simulations can reveal the intricate details of how a macrocycle recognizes and binds to the protein, offering insights that are crucial for optimizing inhibitor design. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov In the context of macrocyclic thrombin inhibitors, docking is used to predict how these flexible molecules will fit into the active site of thrombin. nih.gov While predicting the binding pose of flexible macrocycles can be challenging, advanced docking protocols and scoring functions have been developed to improve accuracy. nih.govresearchgate.net Successful docking studies can provide valuable models of the inhibitor-enzyme complex, guiding further optimization of the inhibitor's structure to enhance its potency and selectivity. nih.gov

Research Findings on Macrocyclic Thrombin Inhibitors

Compound ClassKey FindingsComputational Methods Used
Proline- and Pyrazinone-based MacrocyclesDetailed structure-activity relationship (SAR) studies led to the incorporation of specific functional groups in the tether, enhancing functional activity against thrombin and providing exquisite selectivity against trypsin and tPA. nih.gov Quantum mechanical calculations revealed that strong binding is primarily due to interactions with Ser214, Gly216, Trp215, Glu217, Asp102, and Asp189. nih.govX-ray Crystallography, Molecular Modeling nih.gov, Molecular Dynamics, Quantum Mechanics (MFCC, DFT) nih.gov
Sub-kilodalton Macrocyclic PeptidesA large library of macrocycles identified a potent and selective thrombin inhibitor (P2, Ki = 42 ± 5 nM). The absence of a hydroxymethyl-benzyl moiety in a similar macrocycle (P1) resulted in a three-orders-of-magnitude lower inhibition constant. nih.govfrontiersin.orgSupervised Molecular Dynamics (SuMD) frontiersin.org
Cyclotheonamide A (CtA)X-ray crystallography revealed that CtA binds to the active site of thrombin, with its Pro-Arg motif occupying the S1 specificity pocket and forming a β-sheet with Ser214-Gly216. The α-keto amide group acts as a transition-state analogue. pnas.org It is a moderate inhibitor of human α-thrombin (Ki = 0.18 µM). nih.govX-ray Crystallography pnas.orgnih.gov
Solvent Mapping Techniques for Ligand Binding Pocket Characterization (e.g., WaterMap)

A key strategy in the rational design of thrombin inhibitors involves the detailed characterization of the solvent environment within the ligand-binding pocket. Computational tools like WaterMap, a molecular dynamics approach, are instrumental in this process by analyzing the structure and energetics of water molecules in the active site. rsc.orgacs.orgunito.it This technique calculates the interaction energy and excess entropy for each water molecule, identifying those that are energetically unfavorable and thus easier to displace by a ligand. rsc.org The displacement of these "unhappy" water molecules can provide a significant favorable contribution to the binding free energy of an inhibitor. rsc.orgresearchgate.net

Research utilizing WaterMap on the thrombin substrate-binding pocket has revealed crucial insights for inhibitor design. rsc.orgacs.org The analysis identified the most significant hydration sites where water displacement would lead to the highest free energy gain. rsc.org These key sites are located in the S1, S2, and S4 pockets of the enzyme. rsc.orgacs.org For instance, calculations have shown that displacing water molecules from these specific sites can result in substantial energetic gains, guiding the design of ligands that can occupy these pockets effectively. rsc.orgresearchgate.net This "three-pocket hypothesis" suggests that an ideal inhibitor would occupy these three sites to achieve high potency while maintaining favorable physicochemical properties by not extending into other less critical subpockets. rsc.orgacs.org

Table 1: WaterMap Analysis of Key Hydration Sites in the Thrombin Binding Pocket

Hydration Site Location Calculated Free Energy Gain (ΔG) upon Displacement Reference
S1 Pocket (Site 3) 6.9 kcal/mol rsc.orgresearchgate.net
S2 Pocket (Site 36) 6.6 kcal/mol rsc.orgresearchgate.net
S4 Pocket (Site 1) 5.6 kcal/mol rsc.orgresearchgate.net

High-Throughput Screening and Combinatorial Library Approaches

In parallel with rational design, high-throughput screening (HTS) of large, diverse combinatorial libraries of macrocycles has emerged as a powerful engine for discovering novel thrombin inhibitors. d-nb.infofrontiersin.orgnih.gov These methods allow for the rapid evaluation of thousands to millions of compounds, enabling the identification of potent and selective hits that may not have been predicted through purely structure-based methods. d-nb.infopnas.org

Design and Synthesis of Diverse Macrocyclic Compound Libraries

The success of HTS campaigns relies heavily on the quality and diversity of the screened libraries. Significant effort has been dedicated to developing synthetic strategies that allow for the efficient generation of large and structurally varied macrocyclic collections.

Peptide-based macrocycles are a prominent class of compounds explored for thrombin inhibition, owing to the availability of a wide range of amino acid building blocks and robust synthetic methods like solid-phase peptide synthesis (SPPS). rsc.orgd-nb.info A common strategy involves the cyclization of short linear peptides, often facilitated by the formation of thioether or disulfide bonds. d-nb.infoepfl.ch

Researchers have developed innovative methods to generate and screen extensive libraries. For example, a three-component reaction strategy involving the combinatorial reaction of bromoacetamide-activated tripeptides, primary amines, and bis-electrophile linkers was used to create a 3,780-member library. nih.govrsc.org Screening of this library against thrombin yielded a highly potent and selective inhibitor with a Ki of 4.2 nM. nih.govrsc.org Another approach involved diversifying a 384-member cyclic peptide library with 10 different carboxylic acids, resulting in 3,840 compounds and the identification of a thrombin inhibitor with a Ki of 44 nM. epfl.ch Furthermore, a library of 8,988 macrocycles generated through efficient thiol-to-amine cyclization reactions led to the discovery of an inhibitor with a Ki of 42 nM. frontiersin.orgunipd.it

Table 2: Examples of Peptide-Based Macrocyclic Libraries Screened Against Thrombin

Library Size Synthetic Strategy Identified Inhibitor Ki Reference
2,688 Varied C-terminal thiol-containing elements for cyclization 10.9 nM d-nb.info
3,780 Three-component reaction (peptides, amines, linkers) 4.2 nM nih.govrsc.org
3,840 Diversification of a cyclic peptide library with carboxylic acids 44 nM epfl.ch
8,988 Thiol-to-amine cyclization 42 nM frontiersin.orgunipd.it

To explore a broader chemical space beyond traditional peptides, non-peptidic macrocycle libraries have also been developed. These libraries often aim to improve properties such as cell permeability by minimizing the number of amide bonds. chimia.ch One notable approach is the use of DNA-encoded libraries (DELs), where each macrocycle is tagged with a unique DNA barcode. pnas.org This technology allows for the synthesis and screening of millions of compounds simultaneously. A 9.8-million-membered protease-focused DEL, featuring chemotypes known to engage catalytic protease residues, was successfully screened against thrombin, revealing potent inhibitors in the initial screening attempt. pnas.org

Structural diversity is a critical factor for the successful discovery of novel inhibitors. d-nb.inforesearchgate.net Several strategies are employed to maximize the diversity of macrocyclic libraries:

Building Block Variation: Incorporating a wide array of building blocks, including natural and unnatural amino acids, diverse amine fragments, and varied linker chemistries, is a fundamental approach. d-nb.inforsc.orgresearchgate.net

Scaffold Diversity: Instead of relying on a single macrocyclic core, libraries are designed with multiple, distinct scaffolds. This can be achieved by varying the length and composition of the linear precursor and the type of cyclization chemistry used. unipd.it

Modification of Invariant Regions: A significant advancement has been the diversification of parts of the macrocycle that were previously kept constant. For instance, by synthesizing and incorporating a series of structurally diverse thiol-containing elements for cyclization, researchers were able to significantly enhance the skeletal complexity of the library, leading to the discovery of more potent inhibitors. d-nb.info

Multi-component Reactions: Using strategies where three or more building blocks are combined in a combinatorial fashion dramatically increases the number and diversity of the resulting macrocycles from a given set of starting materials. nih.govrsc.org

Non-Peptidic Macrocycle Libraries

Screening Strategies for Thrombin Inhibitor Identification

The identification of active compounds from large combinatorial libraries requires efficient and sensitive screening strategies. A common method involves HTS assays where the residual enzymatic activity of thrombin is measured in the presence of each library member, often using a fluorogenic substrate. rsc.orgnih.gov A key innovation that enables high throughput is the ability to screen crude reaction mixtures directly without the need for purification, which is made possible by developing highly efficient and clean cyclization reactions. frontiersin.orgrsc.orgunipd.it

For DNA-encoded libraries, the screening process, known as affinity selection, involves incubating the library with the target protein. pnas.org Unbound compounds are washed away, and the DNA tags of the remaining protein-bound macrocycles are amplified and sequenced to identify the structures of the hits. pnas.org This method is exceptionally powerful for screening libraries containing millions to billions of unique compounds. pnas.org

Enzymatic Assays for Thrombin Inhibition Screening

The initial identification of potential macrocyclic thrombin inhibitors from large compound libraries relies heavily on high-throughput screening (HTS) using enzymatic assays. amsbio.com These assays are designed to measure the catalytic activity of thrombin, a serine protease, and to quantify the extent to which a test compound can inhibit this activity. bpsbioscience.com They are typically conducted in microplate formats, such as 96-well or 384-well plates, which allows for the simultaneous testing of thousands of compounds. nih.govnih.govanaspec.com

The fundamental principle of these assays involves the use of a synthetic substrate that thrombin can cleave. bpsbioscience.com This substrate is engineered to produce a detectable signal upon cleavage, which is proportional to the enzyme's activity. amsbio.combpsbioscience.com The two primary types of enzymatic assays used for screening thrombin inhibitors are colorimetric and fluorometric assays.

Colorimetric Assays: In this format, thrombin cleaves a chromogenic substrate, releasing a product like p-nitroanilide (pNA). amsbio.combpsbioscience.com The release of pNA results in a yellow color that can be measured photometrically at a wavelength of approximately 405 nm. amsbio.combpsbioscience.com The intensity of the color is directly proportional to the thrombin activity. bpsbioscience.com

Fluorometric Assays: These assays utilize a substrate labeled with a fluorophore and a quencher, a pairing known as a Fluorescence Resonance Energy Transfer (FRET) substrate. nih.govanaspec.com In its intact state, the quencher suppresses the fluorescence of the fluorophore. When thrombin cleaves the substrate, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence. anaspec.com This method is often preferred due to its high sensitivity and reduced interference from the autofluorescence of biological samples or test compounds. anaspec.com

To identify inhibitors, thrombin is pre-incubated with the macrocyclic compounds from a library before the substrate is added. amsbio.combpsbioscience.com If a compound is an effective inhibitor, it will bind to thrombin and reduce its ability to cleave the substrate, resulting in a lower signal compared to a control reaction without the inhibitor. nih.govresearchgate.net The potency of the inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govepfl.ch For example, a screen of a 3,780-member macrocycle library at a concentration of 13 μM identified several potent inhibitors based on the reduction of residual protease activity measured with a fluorogenic substrate. nih.govresearchgate.net

Table 1: Examples of Macrocyclic Thrombin Inhibitors Identified Through Enzymatic Assays
Compound/Hit IDReported ActivityAssay Type/NoteSource
Macrocycle 57Ki = 4.2 ± 0.8 nMIdentified from a 3,780-compound library screen using a fluorogenic substrate. nih.govrsc.org nih.govrsc.org
P2Ki = 42 ± 5 nMIdentified from a library of 8,988 macrocycles. nih.gov nih.gov
Unnamed InhibitorKi = 44 ± 1 nMIdentified from a 3,840-member cyclic peptide library. epfl.ch epfl.ch
Hits M1, M2, M3Activities determined from primary screen.Top three hits from a large macrocycle library screen. researchgate.net researchgate.net
Unnamed Weak InhibitorKi = 13 ± 1 μMIdentified from a test library screen. epfl.ch epfl.ch
Affinity Selection and Hit Validation

Following the initial identification of "hits" from high-throughput screening, a rigorous process of validation is required to confirm their inhibitory activity and suitability for further development. biorxiv.orgresearchgate.net This process involves multiple experimental steps to ensure that the observed activity is genuine, potent, and specific to the target enzyme, thrombin. nih.govresearchgate.net

Affinity Selection: For extremely large combinatorial libraries, such as those containing billions of compounds, affinity selection techniques are often employed. biorxiv.orgbiorxiv.org Methods like phage display or DNA-encoded library (DECL) technology are used to isolate molecules that bind to the target protein. biorxiv.orgresearchgate.net In a DECL screen, for instance, each small molecule is tagged with a unique DNA barcode. The entire library is incubated with the target protein (thrombin), and non-binders are washed away. The DNA barcodes of the remaining binders are then sequenced to identify the chemical structures of the hit compounds. researchgate.net This approach has been successfully used to identify novel, potent thrombin inhibitors. researchgate.net

Hit Confirmation and Validation: Once initial hits are identified, either through HTS or affinity selection, they must be validated. researchgate.net This validation process typically includes the following steps:

Resynthesis: The hit compounds are synthesized again, often on a larger scale and without the DNA tag or phage context, to confirm their structure and provide sufficient material for further testing. researchgate.netresearchgate.net

Confirmation Assays: The inhibitory activity of the resynthesized compounds is re-tested using enzymatic assays, often performing dose-response curves to accurately determine IC50 or Ki values. researchgate.net For example, replicate screens of macrocycles containing a specific chemical fragment can be performed to confirm the initial findings. researchgate.net

Orthogonal Assays: The activity is confirmed using different assay methods or conditions to rule out artifacts or compound interference with the primary assay components. This can include measuring the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in human plasma, which assesses the inhibitor's ability to block blood coagulation. nih.gov

Selectivity Profiling: The validated hits are tested against other related proteases (e.g., Factor Xa, trypsin) to determine their selectivity for thrombin. nih.govnih.gov High selectivity is a crucial attribute for a potential therapeutic agent to minimize off-target effects. Macrocycle 57, for instance, was tested against a panel of nine human proteases and showed high target selectivity for thrombin. nih.gov

Structural Analysis: Techniques like X-ray crystallography are used to obtain a high-resolution structure of the inhibitor bound to thrombin. epfl.chresearchgate.net This provides definitive proof of binding to the active site and reveals the precise molecular interactions, which is invaluable for understanding the structure-activity relationship (SAR) and guiding further optimization. epfl.chrsc.org The co-crystal structure of hit M1 bound to human thrombin was solved at 2.27 Å resolution, confirming its binding mode. researchgate.net

Table 2: Hit Validation Workflow for Macrocyclic Thrombin Inhibitors
Validation StepPurposeExample Method/FindingSource
Hit Re-synthesisConfirm chemical structure and produce pure compound for testing.Off-DNA synthesis of top hits from a DECL screen. researchgate.net researchgate.net
Activity ConfirmationVerify inhibitory potency and generate dose-response curves.Chromatographic separation of reaction products followed by inhibition analysis of individual fractions. researchgate.net researchgate.net
Selectivity ProfilingAssess inhibition of other related enzymes to ensure target specificity.Testing Macrocycle 57 against a panel of nine other human proteases. nih.gov nih.gov
Structure-Activity Relationship (SAR)Understand how chemical modifications affect potency.Analysis of variants of a hit compound to see how each modification contributes to activity. rsc.org rsc.org
Structural BiologyDetermine the three-dimensional binding mode to the target.Solving the X-ray co-crystal structure of an inhibitor bound to thrombin. epfl.chrsc.orgresearchgate.net epfl.chrsc.orgresearchgate.net

Synthetic Methodologies for Macrocyclic Thrombin Inhibitors

Solution-Phase Macrocycle Synthesis Strategies

Solution-phase synthesis offers a powerful and flexible approach for constructing macrocyclic thrombin inhibitors. This method allows for the sequential coupling of multiple building blocks in efficient reactions, often eliminating the need for purification steps between reactions.

A notable strategy involves a three-component reaction where bromoacetamide-activated tripeptides, various amines, and bis-electrophile cyclization linkers are combined. nih.govrsc.org This approach has been successfully employed to generate a 3,780-compound library with minimal effort. nih.govrsc.org The screening of this library against human thrombin led to the identification of a potent and selective inhibitor with a Ki value of 4.2 ± 0.8 nM. nih.govrsc.org This inhibitor also demonstrated efficient blockage of blood coagulation in human plasma. nih.govrsc.org

The success of this solution-phase strategy underscores the importance of combinatorial screening in the development of macrocycles. nih.gov It allows for the exploration of a vast chemical space, revealing synergistic interactions between different building blocks that contribute to high-affinity binding to the target. nih.gov The general applicability of this three-component approach makes it a promising avenue for discovering macrocyclic ligands for a wide range of other biological targets. nih.gov

Solid-Phase Synthesis Techniques for Macrocyclic Peptide Analogues

Solid-phase synthesis (SPS) is a cornerstone in the creation of macrocyclic peptide analogues, offering significant advantages in terms of purification and automation. This technique involves attaching a peptide chain to a solid support, or resin, allowing for the sequential addition of amino acids and other building blocks. Excess reagents and byproducts are easily washed away after each step, simplifying the purification process.

A key innovation in SPS for macrocyclic synthesis is the use of a releasable disulfide-linked peptide tag. dntb.gov.ua This strategy facilitates both the synthesis and purification of short peptides. dntb.gov.ua Following the assembly of the linear peptide on the solid support, a reductive release step, often using a volatile reducing agent like 1,4-butanedithiol, yields the pure thiol-functionalized peptide. dntb.gov.ua This method provides efficient access to the necessary precursors for subsequent cyclization reactions. dntb.gov.ua

The application of SPS has been instrumental in building large combinatorial libraries of macrocycles. For instance, a library of 12,000 macrocycles was synthesized on a solid phase, leading to the identification of compounds that inhibit bacterial protein synthesis. rsc.org Similarly, a library of 1,350 compounds featuring a quinolone pharmacophore was constructed using this technique, resulting in the discovery of antibacterial lead compounds. rsc.org The ability to perform these syntheses in a parallel format, such as in 96-well plates, allows for the generation of hundreds of peptides with minimal effort, which is crucial for high-throughput screening campaigns. epfl.ch

Multi-Component Reactions for Macrocycle Cyclization

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including macrocyclic thrombin inhibitors. nih.govnih.gov MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates most of the atoms of the reactants. beilstein-journals.org This approach allows for the rapid generation of molecular diversity and complexity from simple and readily available building blocks. nih.gov

The Ugi and Passerini reactions are prominent examples of MCRs that have been widely used in the development of macrocycle libraries. nih.gov These reactions can be employed either for the direct macrocyclization step or for the synthesis of linear precursors that are subsequently cyclized. nih.gov The Passerini-Reaction-Amine-Deprotection-Acyl-Migration (PADAM) strategy, for instance, provides an efficient route to α-keto-amide and hydroxymethyl-amide based protease inhibitors. nih.gov

A key advantage of MCRs is their compatibility with a wide range of functional groups, which enables the creation of diverse scaffolds. nih.gov This versatility has been exploited to synthesize macrocycles with natural product-like properties and to create libraries of drug-like compounds in just a few synthetic steps. nih.gov For example, a three-component MCR involving a Meldrum's acid-like substrate, an aldehyde, and a nitrile oxide has been used to assemble spiromacrolactams. rsc.org The application of MCRs has led to the discovery of novel thrombin inhibitors. rsc.org

Alkylation and Thiol-to-Amine Cyclization Reactions

A highly effective strategy for synthesizing macrocyclic thrombin inhibitors involves the combination of alkylation and thiol-to-amine cyclization reactions. This method leverages the differential reactivity of thiol and amine groups to achieve a stepwise and controlled macrocyclization process. researchgate.net

The synthesis typically begins with the alkylation of a linear peptide containing a free amine with a bromoacetamide-activated component. nih.govrsc.org This is followed by the deprotection of a thiol group, often from a cysteine or a related amino acid. nih.gov The subsequent macrocyclization is achieved through the reaction of the deprotected thiol and a primary amine with a bis-electrophilic linker. nih.gov This thiol-to-amine ligation has been found to proceed with unexpectedly high yields across a broad range of substrates, which often eliminates the need for product purification. nih.gov

This efficient cyclization has enabled the generation and screening of large libraries of macrocyclic compounds. For instance, an 8,988-member macrocycle library was synthesized and screened, leading to the identification of a potent thrombin inhibitor with a Ki of 42 ± 5 nM. nih.gov The high efficiency and broad substrate scope of the thiol-to-amine cyclization make it a valuable tool for creating diverse sub-kilodalton macrocyclic libraries for various drug targets. nih.gov

Utilization of Bifunctional Cyclization Linkers

Bifunctional cyclization linkers are crucial reagents in the synthesis of macrocyclic thrombin inhibitors, providing a means to connect different functional groups within a linear precursor to form the macrocyclic ring. These linkers typically possess two reactive electrophilic groups that can react with nucleophiles such as thiols and amines on the peptide backbone. chimia.ch

The choice of linker plays a significant role in determining the size, conformation, and ultimately the biological activity of the resulting macrocycle. A variety of bis-electrophile reagents have been developed and utilized for this purpose. nih.govrsc.org For example, in the synthesis of a 3,780-compound library, six different bis-electrophile linkers were employed to cyclize a collection of peptides, contributing to the diversity of the library. nih.govrsc.org

The cyclization reaction using these linkers is often highly efficient. For example, the thiol-to-amine cyclization of an N-alkylated peptide with various bis-electrophile reagents has been shown to give macrocycle yields between 18% and 93%. rsc.org The use of bifunctional linkers has also been central to the development of bicyclic peptides, where a trifunctional cross-linking agent is used to create two macrocyclic rings. rsc.org This approach has led to the identification of potent inhibitors of plasma kallikrein. rsc.org

Linker TypeReactive GroupsApplicationReference
Bis-electrophileTwo electrophilic sitesThiol-to-amine cyclization nih.govrsc.orgchimia.ch
TrifunctionalThree reactive sitesCreation of bicyclic peptides rsc.org
DibromoxyleneTwo bromo groupsThioether ring closure mdpi.com

Advanced Synthesis Technologies for Large Library Generation (e.g., Acoustic Droplet Ejection)

The generation of large and diverse macrocycle libraries for high-throughput screening has been significantly advanced by the adoption of miniaturization and automation technologies, most notably acoustic droplet ejection (ADE). nih.govresearchgate.net ADE technology uses sound waves to transfer nanoliter-scale droplets of reagents with high precision and without physical contact, enabling the rapid and efficient synthesis of thousands of compounds. researchgate.netacs.org

This technology allows for the combinatorial synthesis of macrocycles on a picomole scale. researchgate.net In one application, a library of 19,968 macrocycles was generated by conjugating 104 carboxylic acid fragments to 192 different macrocyclic scaffolds. nih.gov The high efficiency of the acylation reactions and the small number of side products permitted direct biological assaying without the need for purification, greatly increasing the throughput. nih.gov This screen identified nanomolar inhibitors of thrombin (Ki = 44 ± 1 nM). nih.gov

The ADE-based approach typically involves the stepwise transfer of building blocks from source plates to destination wells in microtiter plates. researchgate.net For example, Nα-bromoacetyl-activated linear peptides can be reacted with primary amines, followed by cyclization with various linkers to produce a large matrix of macrocycles. researchgate.net The ability to perform these reactions in nanoliter volumes significantly reduces reagent consumption and synthesis time. researchgate.net This technology has been successfully applied to generate a 2,700-member macrocyclic library that was screened against the MDM2–p53 protein-protein interaction, yielding micromolar and sub-micromolar inhibitors. researchgate.net The general applicability of ADE provides a powerful strategy for the development of macrocyclic ligands against a wide array of protein targets. nih.gov

TechnologyScaleThroughputKey AdvantageReference
Acoustic Droplet Ejection (ADE)Picomole/NanoliterHighMiniaturization, speed, no cross-contamination nih.govresearchgate.netacs.org

Molecular Mechanisms of Thrombin Inhibition by Macrocyclic Compounds

Enzyme Kinetic Analysis of Macrocyclic Thrombin Inhibitors

Enzyme kinetic studies are fundamental to understanding the potency and mechanism by which macrocyclic compounds inhibit thrombin. These analyses provide quantitative measures of inhibitor affinity and reveal the nature of the enzyme-inhibitor interaction.

Determination of Inhibition Constants (Ki, IC50)

The potency of a thrombin inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the inhibitor required to achieve a certain level of enzyme inhibition. A lower value signifies a more potent inhibitor.

Macrocyclic thrombin inhibitors have demonstrated a wide range of potencies. For instance, the macrocyclic peptide cyclotheonamide A (CtA), isolated from a marine sponge, exhibits a moderate Ki of 0.18 µM against human α-thrombin. nih.govpnas.org In contrast, synthetically developed macrocycles have achieved significantly higher potencies. A potent and selective inhibitor developed from a 3780-compound library demonstrated a Ki of 4.2 ± 0.8 nM. rcsb.org Another macrocyclic inhibitor, identified from screening thousands of variants, showed a Ki of 44 ± 1 nM. researchgate.net

The development of macrocyclic inhibitors often involves extensive structure-activity relationship (SAR) studies. For example, a series of proline- and pyrazinone-based macrocycles were designed, leading to compounds with nanomolar affinity. rcsb.org Similarly, optimization of a pyridine-based macrocycle with a phenylazole carboxamide P1 group resulted in single-digit nanomolar FXIa inhibitors with excellent selectivity, a strategy that can be adapted for thrombin. researchgate.net The IC50 values are also widely used; for example, two macrocyclic compounds showed weak inhibition of factor Xa with IC50 values of 3.2 and 12.4 μM, while showing no inhibition of thrombin, highlighting the importance of selectivity. nih.gov Another macrocyclic inhibitor of Factor XIa, a related serine protease, had an IC50 of 135.8 µM and did not inhibit thrombin at concentrations up to 300 µM. nih.gov

Interactive Table: Inhibition Constants of Selected Macrocyclic Thrombin Inhibitors

CompoundTargetInhibition Constant (Ki)IC50Reference
Cyclotheonamide AHuman α-thrombin0.18 µM- nih.govpnas.org
Library-derived macrocycleThrombin4.2 ± 0.8 nM- rcsb.org
P2Thrombin42 nM- researchgate.net
Affinity-matured macrocycleThrombin44 ± 1 nM- researchgate.net
Macrocycle 19Factor XIa-135.8 µM nih.gov
Macrocycle (unnamed)Factor Xa-3.2 µM nih.gov
Macrocycle (unnamed)Factor Xa-12.4 µM nih.gov

Modes of Thrombin Inhibition (e.g., Competitive, Transition State Analogues)

The majority of macrocyclic thrombin inhibitors act through a competitive inhibition mechanism. pnas.org This means they bind to the active site of thrombin, directly competing with the natural substrate, fibrinogen. scbt.com This binding is reversible, and the inhibitor's effectiveness is dependent on its concentration relative to the substrate.

A notable feature of some macrocyclic inhibitors is their function as transition-state analogues. nih.gov Cyclotheonamide A, for example, contains an α-keto amide group. nih.govpnas.org This functional group mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond in the substrate by thrombin. nih.gov By mimicking this high-energy transition state, the inhibitor binds to the enzyme with very high affinity.

The design of these inhibitors often incorporates elements that are known to interact strongly with the thrombin active site. For instance, many are designed based on the structure of known substrates or inhibitors, such as the D-Phe-Pro-Arg sequence, to ensure effective competitive binding. nih.govacs.org The macrocyclic structure then serves to lock the inhibitor into a conformation that is optimal for binding, reducing the entropic penalty of binding and enhancing potency. chesci.com

Structural Biology of Macrocyclic Thrombin Inhibitor-Thrombin Complexes

Structural studies, particularly X-ray crystallography, have been instrumental in elucidating the precise molecular interactions between macrocyclic inhibitors and thrombin. These studies provide a three-dimensional view of the complex, revealing the basis for inhibitor potency and selectivity.

X-ray Crystallography of Inhibitor-Bound Thrombin Complexes

Numerous X-ray crystal structures of thrombin in complex with macrocyclic inhibitors have been solved, providing detailed snapshots of the binding modes. nih.govrcsb.orgrcsb.orgrcsb.orgnih.gov These structures confirm that the inhibitors bind in the active site cleft of thrombin. For example, the crystal structure of human α-thrombin with cyclotheonamide A was determined at a resolution of 2.3 Å. nih.gov Similarly, the structure of thrombin bound to a P2 macrocycle was resolved at 2.30 Å, and another selective macrocyclic inhibitor complex was determined at 2.00 Å resolution. rcsb.orgrcsb.org

These crystallographic studies are crucial for structure-based drug design. nih.gov By visualizing how an inhibitor fits into the active site, researchers can make rational modifications to improve its properties. For instance, the X-ray structure of a lead compound can guide the design of new analogues with enhanced potency or selectivity. nih.gov Structural analysis has validated the screening of large macrocyclic libraries by confirming the binding mode of identified hits. techexplorist.com

Interactive Table: X-ray Crystal Structures of Thrombin-Macrocyclic Inhibitor Complexes

PDB IDInhibitorResolution (Å)Reference
1TMBCyclotheonamide A2.3 pnas.org
6GWEP2 macrocycle2.30 rcsb.org
1NT1Selective macrocyclic inhibitor2.00 rcsb.org
6Z48M12.27 researchgate.net
6T7HN14-PR4-A2.32 rcsb.org
8ASET3- unive.it

Identification of Specific Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The high affinity of macrocyclic inhibitors for thrombin is the result of a network of specific molecular interactions, including hydrogen bonds and hydrophobic contacts. nih.govacs.orgnih.gov

Hydrogen Bonds: These are critical for the specific recognition between the inhibitor and thrombin. For example, the arginine-like moiety of many inhibitors forms a salt bridge with the carboxylate group of Asp189 at the base of the S1 pocket. nih.govnih.gov Additionally, a common feature is the formation of a two-strand antiparallel β-sheet with the backbone of residues Ser214-Gly216 of thrombin. nih.govnih.gov The amide groups of the inhibitor's backbone form hydrogen bonds with the corresponding backbone atoms of the enzyme. nih.gov The addition of a single hydrogen bond donor, such as an ammonium (B1175870) group that interacts with the carbonyl oxygen of Gly216, can increase binding affinity by over 500-fold. researchgate.net

Hydrophobic Interactions: The active site of thrombin contains several hydrophobic pockets, and interactions with these pockets contribute significantly to the binding energy. The P2 proline or a proline-mimic of the inhibitor often fits into a hydrophobic pocket defined by residues Tyr60A and Trp60D. nih.govfrontiersin.org The P3 group of the inhibitor can occupy the S3 pocket, making hydrophobic contacts with residues like Leu99, Ile174, and Trp215. nih.govfrontiersin.org The cooperativity between hydrogen bonds and hydrophobic interactions can enhance binding affinity. acs.orgnih.gov For instance, the presence of a hydrogen bond can improve the binding affinity per square angstrom of hydrophobic contact surface by up to 75%. nih.gov

Role of Specific Thrombin Subsites (S1, S2, S3) in Macrocyclic Inhibitor Recognition

The active site of thrombin is composed of several subsites (S1, S2, S3, etc.) that accommodate the corresponding residues (P1, P2, P3, etc.) of the substrate or inhibitor. nih.govfrontiersin.org The specificity and affinity of macrocyclic inhibitors are determined by how well their different components fit into these subsites.

S1 Subsite: This is a deep, narrow, and negatively charged pocket that is primarily responsible for thrombin's specificity for arginine and lysine (B10760008) residues at the P1 position of substrates. nih.govfrontiersin.org The bottom of the pocket contains the carboxylate of Asp189, which forms a strong ionic interaction with the basic group (e.g., guanidinium (B1211019) or amidine) of the inhibitor's P1 residue. nih.gov The chlorothiophene group of one macrocyclic inhibitor, M1, was found to fill the S1 sub-site and interact with Tyr228. researchgate.net

S2 Subsite: This is a proximal, hydrophobic pocket located adjacent to the S1 pocket. nih.gov It is defined by residues such as Tyr60A, Trp60D, His57, and Leu99. nih.govfrontiersin.org The P2 residue of the inhibitor, often a proline or a similar cyclic structure, makes favorable hydrophobic interactions within this pocket. frontiersin.orgnih.gov For example, the phenyl ring of one macrocycle's backbone forms a π-stacking interaction with the Tyr60A side chain in the S2 pocket. unive.it

The rigid, pre-organized nature of macrocyclic inhibitors allows for the simultaneous and optimal placement of different chemical moieties into the S1, S2, and S3 subsites, leading to their high potency and selectivity as thrombin inhibitors. nih.gov

Conformational Dynamics of Thrombin Upon Ligand Binding

Thrombin, a key serine protease in the coagulation cascade, is a highly dynamic enzyme that exists in a state of conformational equilibrium. frontiersin.orgmdpi.com Fully atomistic molecular dynamics (MD) simulations have shown that ligand-free thrombin can switch between different conformations, notably an "open" state and a more "compact" state. mdpi.com The protein's function is regulated by an allosteric equilibrium between two main forms: a low-activity "slow" form and a high-activity "fast" form, which are influenced by sodium ion binding. frontiersin.org The binding of a ligand, such as a macrocyclic inhibitor, can significantly alter this dynamic equilibrium.

The interaction between a macrocyclic inhibitor and thrombin is governed by two principal mechanisms: induced fit and conformational selection. researchgate.netnih.gov The induced-fit model suggests that the ligand binds first, inducing a conformational change in the protein to achieve an optimal fit. nih.gov Conversely, the conformational selection model posits that the unbound protein already exists as an ensemble of conformations, and the ligand selectively binds to the one that is most favorable, thereby shifting the equilibrium. researchgate.netnih.gov For thrombin, evidence suggests that conformational selection is a dominant mechanism. mdpi.comresearchgate.net Upon binding a macrocyclic ligand, the conformational freedom of the protein is restricted, stabilizing a specific state from the existing ensemble. mdpi.com

Molecular dynamics simulations and quantum mechanics studies on thrombin-macrocycle complexes have been instrumental in elucidating these dynamics. nih.gov For instance, studies on the macrocyclic peptide inhibitor P2 showed that its binding might involve a dual-site inhibition mechanism, allosterically preventing substrate recognition in addition to occupying the active site. frontiersin.org Furthermore, analyses of various protein-ligand complexes reveal that while binding site residues often become more rigid upon ligand binding, distant residues may become more flexible, indicating that conformational changes can propagate throughout the protein structure. elifesciences.org This complex interplay of enthalpic and entropic changes, often involving the displacement of water molecules from binding pockets, underscores the sophisticated nature of thrombin-inhibitor recognition. researchgate.net

Selectivity Profiling of Macrocyclic Thrombin Inhibitors

A critical attribute of any therapeutic inhibitor is its selectivity for the intended target over other structurally similar proteins. For macrocyclic thrombin inhibitors, this means achieving high potency against thrombin while minimizing activity against other serine proteases involved in coagulation and fibrinolysis, such as trypsin, plasma kallikrein (PKal), and Factor Xa (FXa). nih.gov

Specificity Against Other Serine Proteases (e.g., Trypsin, Plasma Kallikrein, Factor Xa)

The development of macrocyclic inhibitors often involves screening against a panel of related proteases to establish a selectivity profile. Many compounds have been identified that demonstrate significant selectivity for thrombin. For example, a macrocycle developed from a combinatorial library screening, compound 57 , was found to be a potent thrombin inhibitor (Ki = 4.2 nM) and showed high selectivity when tested against a panel of nine functionally similar human proteases. unive.itrsc.org

Conversely, research into inhibitors for other proteases highlights the challenges of achieving selectivity. Macrocyclic inhibitors designed for plasmin showed negligible inhibition of thrombin and FXa, with Ki values greater than 4000 µM, but did exhibit nanomolar inhibition of trypsin and plasma kallikrein. d-nb.info Similarly, certain inhibitors of Factor XIa (FXIa) were selective over thrombin and FXa but not over plasma kallikrein or trypsin. nih.gov A potent FXIa inhibitor with an IC50 of 1 nM had more than 100,000-fold selectivity over thrombin and FXa but was significantly less selective against plasma kallikrein (IC50 = 27 nM). nih.gov

The data below illustrates the selectivity profiles for several macrocyclic inhibitors against various serine proteases.

CompoundTargetThrombin InhibitionTrypsin InhibitionPlasma Kallikrein InhibitionFactor Xa InhibitionReference
Inhibitor 39Plasmin>15,000-fold less potent vs. Plasmin100-fold less potent vs. Plasmin470-fold less potent vs. Plasmin>15,000-fold less potent vs. Plasmin researchgate.net
BCX7353Plasma Kallikrein>50 µM (IC50)11 µM (IC50)0.00088 µM (IC50)>50 µM (IC50) acs.org
Compound 12TMPRSS2Good selectivity over thrombinData not availableData not availableGood selectivity over FXa nih.gov
Inhibitor 28 (FXIa)Factor XIa>1,600 nM (IC50)12 nM (IC50)10 nM (IC50)>1,600 nM (IC50) nih.gov
Compound 57Thrombin4.2 nM (Ki)High selectivity over TrypsinHigh selectivity over PKalHigh selectivity over FXa unive.itrsc.org

Strategies for Achieving Enhanced Thrombin Selectivity

Achieving high selectivity for thrombin is a central goal in the design of macrocyclic inhibitors. Several rational design strategies are employed to exploit the subtle structural and electrostatic differences between the active sites and exosites of thrombin and other serine proteases. acs.orgnih.gov

One key strategy involves targeting non-conserved residues within the binding pockets. For instance, the S1 pocket of thrombin differs from that of other proteases like trypsin. acs.org Detailed structure-activity relationship (SAR) studies on proline- and pyrazinone-based macrocycles have shown that incorporating specific functional groups into the macrocyclic tether can dramatically enhance selectivity against trypsin. nih.gov X-ray crystallography of these inhibitor-enzyme complexes confirmed that these modifications lead to interactions specific to thrombin's architecture. nih.gov

Exploiting electrostatic differences is another powerful approach. The amino acid at position 192, which is a glutamate (B1630785) in thrombin but a glutamine in Factor Xa, presents an opportunity for selective targeting. acs.org Inhibitors can be designed to create electrostatic repulsion with the non-target enzyme, thereby disfavoring binding. acs.org Computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to identify these electrostatic and steric differences, guiding the design of more selective compounds. acs.org

Furthermore, the macrocyclic scaffold itself offers a unique advantage. The conformational restraint imposed by the cyclic structure can pre-organize the inhibitor into a bioactive conformation that fits precisely into thrombin’s active site but clashes with the binding sites of other proteases. nih.govnih.gov The size and flexibility of the macrocyclic ring are critical parameters; for example, a 26-membered macrocycle was found to provide a better selectivity profile than a 24-atom ring in a series of plasmin inhibitors, highlighting the importance of optimizing the linker. researchgate.net Combinatorial chemistry approaches, where large libraries of macrocycles with diverse linkers and side chains are synthesized and screened, have also proven effective in identifying highly potent and selective thrombin inhibitors. unive.itrsc.org

Structure Activity Relationship Sar and Lead Optimization of Macrocyclic Thrombin Inhibitors

Systemic Chemical Variations and Their Impact on Thrombin Inhibition

The potency and selectivity of macrocyclic thrombin inhibitors are profoundly influenced by systematic chemical modifications. These variations can range from alterations in the constituent amino acid residues to changes in the macrocycle's size and the nature of its linker. Even subtle changes in stereochemistry or the introduction of specific atoms like fluorine can have dramatic effects on the inhibitor's biological activity.

Amino Acid Residue Modifications and Their Contributions to Affinity

The amino acid residues within a macrocyclic inhibitor play a pivotal role in its binding affinity to thrombin. Modifications to these residues, particularly at the P1 and P2 positions which interact with the S1 and S2 pockets of thrombin respectively, are a key strategy in SAR studies. nih.govnih.govacs.org

The S1 pocket of thrombin has a strong preference for basic residues like arginine, due to the presence of an aspartate residue (Asp189) at the base of the cleft. nih.govresearchgate.net Consequently, incorporating non-natural analogues of arginine and lysine (B10760008) at the P1 position has been explored to enhance selectivity. researchgate.net For instance, replacing the P1 lysine in an open-chain inhibitor with a conformationally restricted arginine mimetic, AlaG (β-(guanin-9-yl)-L-alanine), resulted in a significant, albeit reduced, inhibitory activity. researchgate.net In another study, substituting the highly conserved Tyr-3 residue in hirudin with Phe or Trp independently increased its affinity for thrombin. nih.gov The introduction of non-coded amino acids with symmetrical side chains, such as replacing valine with tert-butylglycine, has been shown to enhance binding affinity by favorably reducing the entropy change upon binding. researchgate.net

The S2 pocket of thrombin is more constrained compared to other proteases, preferring smaller residues like Glycine or Proline. acs.org Increasing the hydrophobicity at the P2 position can lead to an improved fit within this pocket. nih.gov The incorporation of non-canonical amino acids through techniques like combinatorial peptide libraries allows for a broader exploration of chemical space to optimize these interactions. biorxiv.org For example, a study involving the synthesis of an analogue of hirudin fragment 1-47, where Val1 was replaced by tert-butylglycine, Ser2 by Arg, and Tyr3 by β-naphthylalanine, resulted in a molecule that inhibits thrombin much more effectively than the natural fragment. nih.gov

The following table summarizes the impact of various amino acid modifications on thrombin inhibition:

Compound/Modification Modification Details Impact on Thrombin Inhibition Reference
Hirudin AnalogueVal1 -> tert-butylglycine, Ser2 -> Arg, Tyr3 -> β-naphthylalanine2,670- to 6,818-fold more effective inhibition than the natural fragment. nih.gov nih.gov
Hirudin AnalogueTyr3 -> Phe or TrpIndependently increased hirudin-thrombin affinity. nih.gov nih.gov
MCoTI-II variantP1 Lysine -> AlaGReduced inhibitory activity by four orders of magnitude. researchgate.net researchgate.net
Arginine-based inhibitorSubstitution with non-natural arginine and lysine analoguesImproved selectivity against trypsin. researchgate.net researchgate.net

Influence of Macrocycle Ring Size and Linker Modifications

Studies have shown that both the position of substitution and the stereochemistry of alkyl groups on the macrocyclic linker can impact potency, and these effects can vary with the ring size. researchgate.net For instance, in the development of plasma kallikrein inhibitors, an 8-atom linker was found to be too short for efficient binding, suggesting that an optimal linker length is crucial. nih.gov In another study, a library of thioether-cyclized peptides was screened, highlighting the importance of the linker in constraining the peptide's conformation for binding. rsc.org

The composition of the linker is also a key variable. Modifications aimed at reducing the number of hydrogen bond donors in the linker have been shown to improve pharmacokinetic properties. researchgate.net For example, replacing a thiol-based linker and central triazole in one inhibitor reduced its susceptibility to oxidation while maintaining high potency. rsc.org The use of different bis-electrophile cyclization linkers in a combinatorial library screen against thrombin confirmed that the linker plays a crucial role in maintaining the necessary backbone size for optimal activity. rsc.orgunive.it

The table below illustrates the effects of linker modifications and ring size on inhibitor activity:

Inhibitor Series Modification Effect on Potency/Properties Reference
Macrocyclic FXIa inhibitorsSubstitution of the macrocyclic linker with small alkyl groupsIncreased potency through interactions with a key hydrophobic region. researchgate.net researchgate.net
Macrocyclic plasma kallikrein inhibitors8-atom linkerToo short for efficient binding, resulting in poor potency. nih.gov nih.gov
PCSK9 inhibitorReplacement of thiol-based linker and central triazoleMaintained high potency while reducing susceptibility to oxidation. rsc.org rsc.org
Thrombin inhibitors from combinatorial libraryVariation of bis-electrophile cyclization linkersConfirmed the importance of the linker in maintaining optimal backbone size. rsc.orgunive.it rsc.orgunive.it

Stereochemical Considerations in Macrocyclic Thrombin Inhibitor Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the potency of macrocyclic thrombin inhibitors. Even small changes in the stereochemical configuration of a molecule can lead to significant differences in its ability to bind to the thrombin active site. researchgate.net

For example, in a series of 3-hydroxycyclobutyl derivatives, the (S,S)-isomer was found to be slightly more potent than the corresponding (R,R)-isomer. acs.org Similarly, for 2,3-dihydro-1,4-benzodioxine regioisomers, the (S)-isomers were stronger thrombin inhibitors than the (R)-enantiomers. mdpi.com The stereochemistry of substituents on the macrocyclic linker has also been shown to be important, with the optimal configuration sometimes depending on the ring size. researchgate.net

The synthesis of macrocycles with specific stereochemistry is a key aspect of lead optimization. In one study, the inversion of a stereocenter from L-β-homoproline to D-β-homoproline in a macrocyclic inhibitor, combined with another modification, led to a synergistic 14-fold improvement in activity. rsc.orgunive.it This highlights that stereochemical changes can have non-additive, and sometimes unexpected, effects on potency. The elimination of stereoisomerism by incorporating an azapeptide scaffold has also been shown to favorably influence the binding of inhibitors. nih.gov

The following table provides examples of the impact of stereochemistry on inhibitor potency:

Inhibitor/Series Stereochemical Feature Impact on Potency Reference
3-hydroxycyclobutyl derivative (42a)(S,S)-isomerSlightly more potent (IC50 = 4 nM) than the (R,R)-isomer (42b, IC50 = 6 nM). acs.org acs.org
2,3-dihydro-1,4-benzodioxine regioisomers(S)-isomersStronger thrombin inhibitors than the corresponding (R)-enantiomers. mdpi.com mdpi.com
This compound (58)D-β-homoproline (inverted stereocenter)Contributed to a 14-fold improvement in activity in combination with another modification. rsc.orgunive.it rsc.orgunive.it
Azaphenylalanine scaffold inhibitorsElimination of R, S stereoisomerismFavorable influence on inhibitor binding. nih.gov nih.gov

Fluorine Incorporation and its Effects on Biological Activity

The strategic incorporation of fluorine atoms into macrocyclic thrombin inhibitors has emerged as a powerful tool in medicinal chemistry. tandfonline.comtandfonline.comresearchgate.net Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's physicochemical and pharmacological characteristics. tandfonline.com

Fluorination can enhance binding affinity through various mechanisms. tandfonline.com For example, a fluorine scan of tricyclic thrombin inhibitors, where hydrogen atoms on the phenylamidinium "needle" were systematically replaced with fluorine, revealed that while inhibitory activity decreased, the binding affinity against thrombin was more sensitive to changes in pKa than that against trypsin. rsc.org This suggests that fluorine substitution can be used to fine-tune selectivity. rsc.org In some cases, fluorine can participate in favorable interactions with the protein, such as C–F···C=O interactions, which can enhance binding affinity. nih.gov

The table below highlights the effects of fluorine incorporation on inhibitor properties:

Inhibitor/Series Fluorine Modification Observed Effect Reference
Tricyclic thrombin inhibitorsSystematic F-substitution on the phenylamidinium needleDecreased pKa and inhibitory constants (Ki); thrombin binding was more sensitive to pKa changes than trypsin binding. rsc.org rsc.org
Voxilaprevir (HCV protease inhibitor)Difluoromethyl group at P2Improved potency against a resistant genotype. rsc.org rsc.org
Thrombin inhibitorsFluorine scanRevealed that introduction of fluorine into the benzyl (B1604629) ring enhanced binding affinity by 6-fold. nih.gov nih.gov
Taxoid anticancer agentsStrategic incorporation of fluorineUsed to enhance medicinal chemistry and chemical biology studies. mdpi.com mdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of macrocyclic thrombin inhibitors is crucial for rational drug design and optimization. This involves mapping the critical interactions between the inhibitor and the thrombin active site.

'Hotspots' and 'Coldspots' Mapping in Macrocyclic Inhibitors

The binding interface between a macrocyclic inhibitor and its target protein is not uniform in terms of its contribution to binding energy. Certain residues on the inhibitor, known as 'hotspots', are critical for high-affinity binding, and their mutation is highly detrimental. huji.ac.ilnih.gov Conversely, 'coldspots' are positions that are more tolerant to mutations, and in some cases, modifications at these sites can even enhance affinity. huji.ac.ilnih.govresearchgate.netresearchgate.net

The identification of hotspots and coldspots is a valuable strategy in lead optimization. For example, in a study on a cadherin-binding peptide, hotspot residues responsible for driving affinity and mutation-tolerant coldspot residues were identified. researchgate.netresearchgate.net Subsequent derivatization of these positions with non-natural amino acids led to the discovery of ligands with improved affinity from the coldspot library. researchgate.net This approach allows for the focused modification of the inhibitor to enhance its properties without disrupting the key interactions that are essential for binding.

Computational methods and experimental techniques like alanine (B10760859) scanning can be used to map these hotspots and coldspots. nih.gov Understanding the location of these regions provides a roadmap for designing new generations of inhibitors with improved potency and selectivity. For instance, most coldspots are found at the periphery of the binding interface, while hotspots are often clustered in the center. nih.gov

Synergistic Effects of Multiple Chemical Modifications on Inhibition Potency

In the quest for potent and selective macrocyclic thrombin inhibitors, researchers have discovered that the simultaneous introduction of multiple chemical modifications can lead to synergistic effects, where the combined impact on inhibitory potency is greater than the sum of the individual changes. This phenomenon underscores the intricate nature of molecular recognition between the macrocycle and the thrombin active site.

A notable example of synergy was observed during the development of a novel series of macrocyclic thrombin inhibitors. rsc.org In one study, two independent modifications were made to a parent compound. rsc.org When introduced separately, the first modification resulted in a 1.6-fold decrease in potency, while the second led to a 9-fold reduction. rsc.org However, when both modifications were incorporated into the same molecule, the resulting compound exhibited a 5.5-fold increase in activity compared to the original parent compound. rsc.org This surprising outcome highlights that the beneficial effects of the two structural changes were only realized when they were present together, demonstrating a clear synergistic relationship. rsc.org

The exploration of such synergistic effects is greatly facilitated by combinatorial chemistry approaches. rsc.org By generating large libraries of compounds with diverse combinations of building blocks, researchers can systematically investigate the impact of multiple simultaneous modifications. rsc.org This strategy was effectively employed in the synthesis of a 3,780-compound library, which led to the identification of a potent and selective thrombin inhibitor with a Ki of 4.2 ± 0.8 nM. rsc.org X-ray crystallography and structure-activity relationship (SAR) analysis of the hit compound revealed that two of its three building blocks acted synergistically, underscoring the power of combinatorial screening in uncovering non-obvious, cooperative interactions that lead to enhanced potency. rsc.org

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in deciphering the complex structure-activity relationships of macrocyclic thrombin inhibitors. These approaches provide valuable insights into the molecular interactions governing inhibitor potency and selectivity, thereby guiding the rational design of more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Macrocycles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For macrocyclic thrombin inhibitors, QSAR models are instrumental in predicting the inhibitory potency of novel analogs and in identifying the key physicochemical properties that drive binding affinity. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A dataset of macrocyclic thrombin inhibitors with experimentally determined inhibitory activities (e.g., Ki or IC50 values) is assembled. plos.org

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical equation that relates the molecular descriptors to the biological activity. unipd.it

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. plos.org

Several QSAR studies have been conducted on various series of thrombin inhibitors, including macrocycles. plos.orgnih.gov These studies have consistently highlighted the critical role of hydrophobicity and steric factors in determining inhibitory activity. nih.gov For example, a 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) has been used to create predictive models for non-peptidic thrombin inhibitors. plos.org These models, which include steric, donor hydrogen bond, and acceptor hydrogen bond fields, help to visualize the favorable and unfavorable regions for substitution on the inhibitor scaffold, thereby guiding further optimization. plos.org

Q & A

Q. What is the rationale for using macrocyclic compounds as thrombin inhibitors?

Macrocycles reduce the entropic penalty during target binding by pre-organizing their conformation, enhancing both potency and metabolic stability. Computational modeling of macrocyclic peptidomimetics (e.g., inhibitor [18]) demonstrates extensive hydrogen bonding with thrombin's active site (Gly218, Gly216, Ser214) and optimal fitting into S2 and S3 pockets . Cyclization also improves membrane permeability compared to linear analogs, as shown in studies on Factor XIa inhibitors .

Q. What synthetic strategies are employed to generate macrocyclic thrombin inhibitors?

Combinatorial libraries are synthesized via step-wise "adding and reacting" of three components, enabling rapid generation of thousands of macrocycles. For example, a library of 3,780 macrocycles was screened against thrombin, identifying P2 (Ki = 59 ± 6 nM) . Miniaturized liquid handling (e.g., acoustic wave reagent transfer) accelerates synthesis, as demonstrated by EPFL’s 19,968-compound library in half a day . Post-cyclization modifications, such as introducing sulfonamide or 5-chloroindole groups, further optimize selectivity .

Q. How are macrocyclic inhibitors validated for thrombin binding?

X-ray crystallography is critical for structural validation. For instance, a macrocyclic inhibitor (Ki = 42 ± 5 nM) showed a "snug fit" in thrombin’s active site, with key interactions confirmed at 1.8 Å resolution (PDB: 1nm6, 1nt1) . Binding assays (e.g., fluorescence polarization or surface plasmon resonance) complement structural data, with IC50/Ki values benchmarked against reference inhibitors like PPACK (ab141451) .

Advanced Research Questions

Q. How can researchers design experiments to assess inhibitor specificity against related proteases?

Specificity is tested via parallel inhibition assays against trypsin, plasmin, and APC. For example, MP5.4.3 (a chymotrypsin inhibitor) showed >100,000-fold selectivity over thrombin, trypsin, and plasmin at 300 μM . Kinetic competition assays using active-site blockers (e.g., avibactam for β-lactamases) or irreversible inhibitors (e.g., PMSF for serine proteases) further validate target engagement .

Q. How to resolve contradictions in selectivity data for macrocyclic thrombin inhibitors?

Discrepancies arise when inhibitors show off-target effects (e.g., submicromolar Ki for trypsin despite thrombin selectivity). Comparative structural analysis (e.g., thrombin vs. trypsin S1 pockets) and mutagenesis studies (e.g., Glu192Gln substitutions) clarify mechanisms. For example, replacing benzamidine with 5-chloroindole in FXIa inhibitors reduced trypsin affinity by disrupting salt bridges .

Q. What methodologies are used to optimize macrocycle pharmacokinetics without compromising potency?

Prodrug strategies, such as (acyloxy)alkoxy linkers, enhance solubility and permeability. Cyclic prodrugs of thrombin inhibitor 155 (Ki = 4.6 nM) showed comparable permeability to linear analogs while maintaining stability . Deuterated macrocycles or PEGylation can also improve metabolic half-life, as seen in CDK2 inhibitor QR-6401 .

Q. How does AI accelerate the discovery of macrocyclic thrombin inhibitors?

Generative models design macrocycles by linking fragments intramolecularly, as demonstrated for QR-6401—a CDK2 inhibitor with nanomolar potency and oral bioavailability . Reinforcement learning optimizes ring size and substituents, prioritizing synthetic feasibility and target complementarity.

Methodological Challenges and Solutions

Q. How to address poor selectivity in macrocyclic inhibitors targeting thrombin’s exosite vs. active site?

Exosite-directed inhibitors (e.g., hirugen derivatives) require orthogonal assays. For example, thrombin’s exosite I binding is probed using fibrinogen-mimetic peptides (e.g., PDB: 1tmb), while active-site occupancy is monitored via chromogenic substrates (e.g., Tosyl-Gly-Pro-Arg-pNA) .

Q. What strategies improve the metabolic stability of macrocyclic thrombin inhibitors?

Incorporating non-natural amino acids (e.g., D-stereoisomers) or rigidifying the macrocycle with aromatic bridges reduces susceptibility to proteases. For instance, cyclotheonamide A derivatives resist degradation in human plasma due to their constrained β-hairpin structure .

Q. How to validate macrocycle-target interactions in physiological environments?

Whole-blood assays measure thrombin generation (e.g., calibrated automated thrombography) under shear stress, while ex vivo models (e.g., rat arterial thrombosis) assess efficacy. Lack of plasma data for FXIa inhibitor [19] highlights the need for such studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.